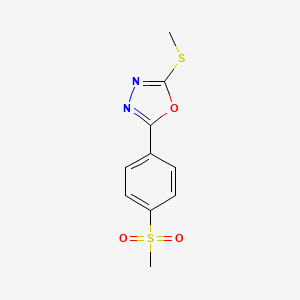

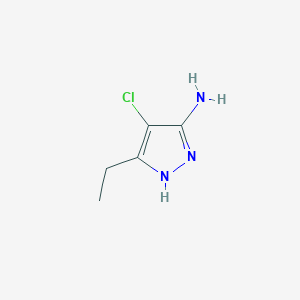

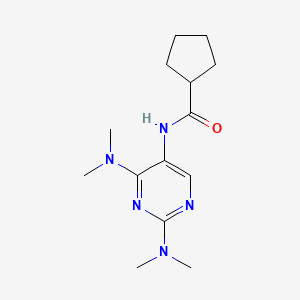

Tert-butyl 2-(5-iodo-1-methylimidazol-2-yl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available or readily synthesized starting materials. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with a yield of 52% . Another derivative, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized through a three-step process with a total yield of 49.9% . The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate achieved a high yield of up to 71.4% . These methods often involve reactions such as nucleophilic substitution, oxidation, halogenation, and elimination, and are optimized for high yields and purity.

Molecular Structure Analysis

The molecular structures of the synthesized tert-butyl piperidine-1-carboxylate derivatives are confirmed using various spectroscopic techniques, including ESI-MS, 1H NMR, 13C NMR, and FT-IR . X-ray diffraction studies have also been conducted to determine the crystal structures of some derivatives, providing detailed insights into their molecular conformations .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives are used as intermediates in the synthesis of various biologically active compounds. For instance, they are utilized in the synthesis of nociceptin antagonists , and their reactivity includes condensation reactions, diastereoselective reductions, and isomerizations . These reactions are carefully designed to maintain high enantiomeric and diastereoisomeric purities, which are crucial for the biological activity of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized by their spectroscopic data and crystallographic parameters. For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed weak C-H···O intermolecular interactions and aromatic π–π stacking interactions, which contribute to the stability of the crystal structure . Computational studies, including density functional theory (DFT) calculations, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analyses, provide further insights into the electronic properties and reactivity of these compounds .

Scientific Research Applications

Efficient Asymmetric Synthesis

One study focused on the efficient and practical asymmetric synthesis of a useful intermediate for the synthesis of nociceptin antagonists, highlighting a method that includes diastereoselective reduction and isomerization steps, proving its applicability for large-scale operations (H. Jona et al., 2009).

Anticancer Drug Intermediates

Another research effort established a rapid and high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This work underscores the role of this chemical in the development of new anticancer therapeutics by optimizing synthetic routes (Binliang Zhang et al., 2018).

Biological Activity Evaluation

Research on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrated its synthesis and characterization, including X-ray diffraction studies. This compound was screened for in vitro antibacterial and anthelmintic activity, revealing moderate anthelmintic activity and illustrating its potential in drug discovery (C. Sanjeevarayappa et al., 2015).

Molecular Pharmacology Insights

A study on 4-(2-Methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X) revealed its selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels. This highlights the specificity of the compound towards SK1 channels, offering insights into its potential therapeutic applications (C. Hougaard et al., 2009).

properties

IUPAC Name |

tert-butyl 2-(5-iodo-1-methylimidazol-2-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22IN3O2/c1-14(2,3)20-13(19)18-8-6-5-7-10(18)12-16-9-11(15)17(12)4/h9-10H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMWWMWOJYBIOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=NC=C(N2C)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(5-iodo-1-methylimidazol-2-yl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2551064.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2551067.png)

![2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B2551070.png)

![3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B2551072.png)

![N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2551080.png)

![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2551084.png)